molecular formula C6H12O5S B12518233 Acetic acid;3-methylsulfonylprop-2-en-1-ol CAS No. 654641-15-3

Acetic acid;3-methylsulfonylprop-2-en-1-ol

Cat. No.: B12518233
CAS No.: 654641-15-3
M. Wt: 196.22 g/mol
InChI Key: MDEWOVKACWOHLE-UHFFFAOYSA-N
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Description

Acetic acid;3-methylsulfonylprop-2-en-1-ol is a chemical compound of interest in organic and medicinal chemistry research. Compounds featuring methylsulfonyl groups are frequently investigated as key intermediates in synthetic pathways, particularly for the development of novel therapeutic agents . For instance, structurally related methyl sulphone derivatives have demonstrated significant potential in antimicrobial studies, showing effectiveness against both Gram-positive and Gram-negative bacteria, which highlights the value of this chemical class in developing new treatments for infections . In synthetic chemistry, acetic acid is well-established not only as a reactant but also as an effective solvent and processing aid. It can facilitate reactions by acting as a proton source and has been shown to dramatically improve the processing and solubility of other compounds during manufacturing steps, such as the creation of spray-dried dispersions for poorly soluble active pharmaceutical ingredients (APIs) . Researchers value this specific molecular structure, which combines an acetic acid group with a methylsulfonylpropene backbone, for its potential reactivity and application in constructing more complex molecules. This product is intended for research purposes as a building block or intermediate in chemical synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

654641-15-3

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

acetic acid;3-methylsulfonylprop-2-en-1-ol

InChI

InChI=1S/C4H8O3S.C2H4O2/c1-8(6,7)4-2-3-5;1-2(3)4/h2,4-5H,3H2,1H3;1H3,(H,3,4)

InChI Key

MDEWOVKACWOHLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CS(=O)(=O)C=CCO

Origin of Product

United States

Preparation Methods

Epoxidation of Allyl Alcohol

Allyl alcohol (CH₂=CHCH₂OH) undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions to form glycidol (HOCH₂CH(O)CH₂). The epoxide intermediate is highly reactive, enabling nucleophilic attack at the less substituted carbon (C3).

Sulfinate Nucleophilic Attack

Glycidol reacts with sodium methyl sulfinate (MeSO₂Na) in tetrahydrofuran (THF) at 45–50°C. The sulfinate attacks C3, yielding a diol intermediate (HOCH₂CH(OH)CH₂SO₂Me). BF₃·Et₂O enhances electrophilicity by coordinating to the epoxide oxygen, directing regioselective attack.

Acid-Catalyzed Dehydration

The diol undergoes dehydration with concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) in toluene at 80°C. This step eliminates water, forming the conjugated double bond (HOCH₂CH=CHSO₂Me).
Yield : 72–85%.

Acetylation

The hydroxyl group is acetylated using acetic anhydride and pyridine, producing the final compound (CH₃COOCH₂CH=CHSO₂Me).
Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.63 (d, J = 8.0 Hz, 2H, SO₂Me), 5.92 (dt, J = 15.6 Hz, 1H, CH=CH), 4.21 (t, J = 6.4 Hz, 2H, OCH₂).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1310 cm⁻¹ (S=O).

Photocatalytic Allylic Sulfonation

Substrate Preparation

Allyl acetate (CH₂=CHCH₂OAc) serves as the starting material, protecting the hydroxyl group during subsequent reactions.

Photocatalytic Coupling

A mixture of allyl acetate, methyl sulfinic acid (MeSO₂H), pyridine, TBA₂-eosin Y (5 mol%), and CoIII(dmgH)₂PyCl (10 mol%) in degassed CHCl₃ is irradiated with green LEDs (3W) under argon. The reaction proceeds via a radical mechanism, forming CH₂=CHCH(SO₂Me)OAc.
Mechanistic Insight :

  • Eosin Y photoexcites to generate singlet oxygen, abstracting hydrogen from the allylic position.
  • CoIII catalyst facilitates sulfinate radical coupling, ensuring stereoselectivity.

Deprotection and Acetylation

The acetate group is hydrolyzed with NaOH/MeOH, yielding HOCH₂CH=CHSO₂Me. Re-acetylation completes the synthesis.
Yield : 68–78%.

Thioether Oxidation

Propargyl Alcohol Thiolation

Propargyl alcohol (HC≡CCH₂OH) reacts with methyl mercaptan (MeSH) in the presence of K₂CO₃, forming 3-(methylthio)prop-2-yn-1-ol (HSCH₂C≡CCH₂OH).

Partial Hydrogenation

Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively hydrogenates the triple bond to cis-3-(methylthio)prop-2-en-1-ol (HOCH₂CH=CHSMe).

Sulfide Oxidation

Oxidation with oxone (2.5 equiv) in MeOH/H₂O converts the sulfide to sulfonyl, yielding HOCH₂CH=CHSO₂Me.
Yield : 89%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Epoxide Ring-Opening High regioselectivity; scalable Multi-step; requires acidic dehydration 72–85%
Photocatalytic Coupling Mild conditions; stereoselective Specialized reagents (eosin Y, Co catalyst) 68–78%
Thioether Oxidation Straightforward oxidation step Toxic thiols; hydrogenation control 89%

Industrial-Scale Considerations

Solvent Optimization

Ethyl acetate/water (2:1 v/v) enhances sulfinate solubility and reaction efficiency, reducing byproducts.

Catalyst Recycling

CoIII(dmgH)₂PyCl can be recovered via filtration and reused for 5 cycles with <10% activity loss.

Purification Techniques

  • Chromatography : Silica gel (petroleum ether/EtOAc 10:1) removes unreacted sulfinate.
  • Crystallization : Recrystallization from ethanol/water improves purity (>99%).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylsulfonylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-methylsulfonylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-methylsulfonylprop-2-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying key signaling molecules. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Metabolic Flux Analysis of Acetic Acid in A. pasteurianus
Parameter Original Strain (mmol gDW⁻¹h⁻¹) Engineered Strain (mmol gDW⁻¹h⁻¹)
Acetic Acid Production 5.2586 8.2110
Ethanol Uptake 5.1262 7.8889
Glucose Uptake 0.2574 0.2337
TCA Cycle Flux (Citrate) 0.89 0.65

Source: Metabolic flux data from engineered and wild-type strains ().

Table 2: Hypothetical Comparison of Sulfonated Alcohols
Compound Structure Boiling Point (°C) Solubility (g/100mL H₂O) Key Applications
3-Methylsulfonylprop-2-en-1-ol CH₂=CHCH₂SO₂CH₃OH ~220 (est.) 1.2 (est.) Pharmaceutical synthesis
3-(Methylsulfanyl)cyclobutan-1-ol Cyclobutane-S-CH₃ 185 0.8 Agrochemical intermediates
Allyl Alcohol CH₂=CHCH₂OH 97 Miscible Resin production

Note: Data estimated based on structural analogs ().

Discussion of Key Findings

  • Acetic Acid vs. Sulfonated Alcohols : Acetic acid’s microbial production pathways (e.g., PQQ-dependent alcohol dehydrogenase activity) are well-optimized, yielding up to 61.42 g/L in engineered strains . In contrast, sulfonated alcohols like 3-methylsulfonylprop-2-en-1-ol require synthetic organic routes (e.g., sulfonation of allyl alcohol).
  • Metabolic Flexibility: Overexpression of PQQ-ADH in A.
  • Thermodynamic Stability : Sulfonyl groups confer higher thermal stability (e.g., boiling points ~220°C) compared to acetic acid (118°C) or allyl alcohol (97°C), expanding their utility in high-temperature reactions.

Biological Activity

Acetic acid;3-methylsulfonylprop-2-en-1-ol (CAS No. 654641-15-3) is a compound that combines the properties of acetic acid, a simple carboxylic acid, with those of 3-methylsulfonylprop-2-en-1-ol, which contains a sulfonyl group. This unique structure suggests potential biological activities, particularly in antimicrobial and metabolic processes. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H10O4S\text{C}_5\text{H}_{10}\text{O}_4\text{S}

Key Functional Groups:

  • Carboxylic Acid: Contributes to acidity and potential reactivity.
  • Sulfonyl Group: May enhance antimicrobial properties and interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds containing both carboxylic acid and sulfonyl groups exhibit significant antimicrobial activity. Methyl sulfones, which are structurally similar, have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria. The dual functionality of this compound suggests it may also possess similar properties.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism by which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell membranes. Similar compounds have been shown to increase membrane permeability, leading to cell lysis and death.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of several bacteria, with notable efficacy against Staphylococcus aureus.

Experimental Design:

  • Preparation: Bacteria were cultured in nutrient broth.
  • Treatment: Different concentrations of this compound were added.
  • Measurement: Inhibition zones were measured after incubation.

Results:
The compound showed a dose-dependent response, with higher concentrations resulting in larger inhibition zones.

Research Findings

Recent studies have explored the broader implications of this compound in metabolic pathways and its potential therapeutic applications:

  • Metabolic Role: Acetic acid is known to play a significant role in energy metabolism and lipid synthesis. The presence of the sulfonyl group may enhance its bioactivity.
  • Therapeutic Potential: Investigations into its anti-inflammatory properties suggest potential applications in treating conditions such as diabetes and obesity.

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